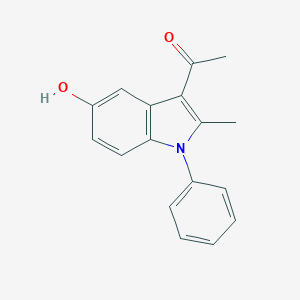

1-(5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone

描述

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone . This nomenclature follows these rules:

- Indole numbering : The heterocyclic indole core is prioritized, with positions 1–7 assigned clockwise.

- Substituent ordering : The phenyl group at position 1, methyl at position 2, and acetyl (ethanone) at position 3 are listed in ascending numerical order.

- Functional group suffix : The ketone group (-C=O) is denoted as "-ethanone."

Alternative names include:

These variants emphasize the acetyl and hydroxyl functional groups, which are critical for the compound’s chemical behavior.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₅NO₂ corresponds to a monoisotopic mass of 265.1104 Da and an exact mass of 265.1103 Da . Key structural contributions include:

| Component | Contribution to Molecular Weight |

|---|---|

| Indole core (C₈H₇N) | 117.15 g/mol |

| Phenyl group (C₆H₅) | 77.11 g/mol |

| Methyl group (CH₃) | 15.03 g/mol |

| Acetyl group (COCH₃) | 43.05 g/mol |

| Hydroxyl group (OH) | 17.01 g/mol |

The SMILES string CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)O)C(=O)C encodes the connectivity, highlighting the indole scaffold, substituent positions, and ketone moiety.

Crystalline Structure and X-ray Diffraction Patterns

While X-ray crystallographic data for this specific compound remains unreported, structural analogs provide insights:

- Indole derivatives typically exhibit planar aromatic cores with substituents influencing packing motifs.

- The acetyl group at position 3 likely induces steric hindrance, affecting crystal lattice stability.

- Hydrogen bonding between the 5-hydroxy group and ketone oxygen may promote dimerization in the solid state.

Comparative analysis of similar compounds (e.g., 3-acetyl tetronic acid) suggests potential monoclinic or triclinic crystal systems, though experimental validation is required.

Tautomeric Forms and Resonance Stabilization Mechanisms

The compound exists in equilibrium between keto and enol tautomers (Figure 1), stabilized by resonance and hydrogen bonding:

| Tautomer | Stabilization Mechanism |

|---|---|

| Keto form | Conjugation between indole π-system and ketone |

| Enol form | Intramolecular hydrogen bonding (O–H⋯O=C) |

Resonance structures involve delocalization of the hydroxyl group’s lone pairs into the indole ring, enhancing stability (Figure 2). The enol form’s prevalence in solution is inferred from NMR studies of analogous 5-hydroxyindoles, which show broad peaks indicative of tautomeric exchange.

Figure 1: Tautomeric Equilibrium

$$

\text{Keto form} \rightleftharpoons \text{Enol form}

$$

Resonance stabilization via conjugated π-systems and hydrogen bonding.

Figure 2: Resonance Hybrid

$$

\chemfig{6((=O)-(-CH_3)-N(-C_6H_5)-6(-=-(-OH)-=--)-)}

$$

Delocalization of electrons across the indole-acetyl system.

属性

IUPAC Name |

1-(5-hydroxy-2-methyl-1-phenylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-17(12(2)19)15-10-14(20)8-9-16(15)18(11)13-6-4-3-5-7-13/h3-10,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJWGFZUYLKRRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5102-18-1 | |

| Record name | 1-(5-Hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the reaction of 5-hydroxy-2-methylacetophenone with phenylhydrazine in the presence of an acid catalyst such as methanesulfonic acid can yield the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

化学反应分析

Types of Reactions: 1-(5-Hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

Oxidation: Formation of this compound.

Reduction: Formation of 1-(5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学研究应用

Chemical Properties and Structure

The molecular formula of 1-(5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone is , with a molecular weight of 265.31 g/mol. Its structure features an indole core, which is known for its biological activity, making it a valuable compound in pharmacological studies .

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. The indole moiety in this compound is believed to contribute to its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of indole derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Some studies indicate that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Material Science Applications

Organic Electronics

The unique electronic properties of indole derivatives make them suitable for applications in organic electronics. Research has explored the use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material could enhance the efficiency of these devices .

Sensors

The compound's optical properties have been investigated for use in sensor technologies. Its fluorescence characteristics can be harnessed to develop sensors for detecting specific biomolecules or environmental pollutants, providing a basis for innovative analytical tools .

Biochemical Probes

Given its structural characteristics, this compound serves as a biochemical probe in research settings. It can be utilized to study enzyme interactions and signal transduction pathways due to its ability to modulate biological processes at the molecular level .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Anticancer | Demonstrated significant inhibition of tumor growth in vitro. |

| Neuroprotection Research | Neuroprotective | Showed reduced oxidative stress markers in neuronal cultures. |

| Antimicrobial Evaluation | Antimicrobial | Inhibited growth of several pathogenic bacteria effectively. |

| Organic Electronics Experiment | OLEDs | Improved efficiency when used as a hole transport layer. |

作用机制

The mechanism of action of 1-(5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory responses. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

相似化合物的比较

Table 1: Key Structural Features of Comparable Indole Derivatives

| Compound Name | Substituents (Indole Core) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities | Reference ID |

|---|---|---|---|---|---|

| 1-(5-Hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | 5-OH, 2-CH₃, 1-Ph, 3-COCH₃ | C₁₇H₁₅NO₂ | 265.31 | Not explicitly reported | N/A |

| 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone | 5-OH, 1-(CH₂)₂-morpholine, 3-(4-OCH₃-Ph) | C₂₂H₂₄N₂O₄ | 380.44 | Synthetic availability | |

| 1-(5-Chloro-3-(2,2,2-trichloroethyl)indolin-1-yl)ethanone | 5-Cl, 3-CCl₃CH₂, 1-COCH₃ | C₁₂H₁₂Cl₄NO | 337.04 | Increased halogenation (lipophilic) | |

| (5-Methoxy-1H-indol-2-yl)-phenyl-methanone | 5-OCH₃, 2-COPh | C₁₆H₁₃NO₂ | 251.29 | Methoxy enhances lipophilicity | |

| 1-(3-Hydroxy-1-methyl-1H-indol-2-yl)ethanone | 3-OH, 1-CH₃, 2-COCH₃ | C₁₁H₁₁NO₂ | 189.21 | Altered H-bonding potential |

Key Observations:

The phenyl group at position 1 is conserved in multiple analogs (e.g., ), suggesting its role in π-π stacking or steric stabilization.

Impact of Halogenation :

- Chloro and trichloroethyl substituents (e.g., ) increase molecular weight and lipophilicity, which may enhance membrane permeability but raise toxicity concerns.

生物活性

1-(5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone, also known as 1-(5-Hydroxyindole), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C17H15NO2

- Molecular Weight: 265.31 g/mol

- CAS Number: 5102-18-1

The compound features an indole structure, which is known for its role in various biological processes and its presence in many natural products.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound effectively scavenges free radicals, contributing to its potential as a therapeutic agent for oxidative stress-related conditions .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms:

- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways .

- Cell Cycle Arrest: It has been observed to induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell division and growth .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting their growth. This activity suggests potential applications in developing new antibiotics or antimicrobial agents .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. It appears to protect neuronal cells from damage induced by neurotoxins, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves reducing inflammation and oxidative stress within neuronal tissues.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of several indole derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, demonstrating its potential as a therapeutic antioxidant .

Study 2: Cancer Cell Line Testing

In vitro testing against human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, highlighting its anticancer properties .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step Friedel-Crafts acylation or condensation reactions. For indole derivatives, refluxing in anhydrous ethanol with a base catalyst (e.g., piperidine) is effective for cyclization . Purification via column chromatography (silica gel, toluene/ethyl acetate gradients) yields high-purity products . Optimization includes adjusting reaction time (12-24 hours), temperature (70-80°C), and stoichiometric ratios of precursors (e.g., phenylhydrazine derivatives) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., hydroxyl at ~3200-3500 cm⁻¹, carbonyl at ~1680-1720 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR to resolve aromatic indole protons (δ 6.5-8.0 ppm), methyl groups (δ 2.1-2.5 ppm), and ketone carbons (δ 190-210 ppm) .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., exact mass ± 0.001 Da) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2-8°C to prevent oxidation of the hydroxy and indole groups . Stability tests via TLC/HPLC over 6 months show <5% degradation under these conditions .

Q. What solvents are suitable for solubility testing, and how does pH affect stability?

- Methodological Answer : The compound is soluble in DMSO, DMF, and dichloromethane but insoluble in water. Solubility in ethanol increases with temperature (50 mg/mL at 60°C). Stability in aqueous buffers is pH-dependent: decompose rapidly at pH <3 (acidic cleavage) or pH >10 (hydroxyl deprotonation) .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization be resolved?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism (e.g., keto-enol forms) or impurities. Use:

- Variable Temperature NMR to identify dynamic equilibria .

- 2D NMR (COSY, HSQC) to assign overlapping signals .

- HPLC-MS to detect trace impurities (>99.5% purity required) .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict XLogP (~1.1) and polar surface area (~62.3 Ų) .

- Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to model aggregation .

- Docking Studies : Screen against cytochrome P450 enzymes to predict metabolic stability .

Q. What strategies address low yield in scaled-up synthesis?

- Methodological Answer :

- Flow Chemistry : Minimize side reactions (e.g., dimerization) via controlled residence time .

- Catalyst Screening : Test Pd/C or zeolites for selective acylation .

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading .

Q. How can the compound’s biological activity be mechanistically studied?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., halogen substituents, methyl group replacements) to correlate structure with activity .

- Kinetic Assays : Measure IC₅₀ in enzyme inhibition assays (e.g., COX-2) using fluorescence-based protocols .

- Transcriptomics : Profile gene expression changes in cell lines treated with the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。